1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene
Description
Properties
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,14-15H,5,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEICURLUADSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Linear Terpene Precursors
A primary route involves the cyclization of acyclic terpene alcohols or hydrocarbons under acidic conditions. For example, citronellol derivatives undergo intramolecular cyclization in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the cyclohexene core. The heptenyl side chain is introduced via subsequent alkylation or Wittig reactions.
Reaction Scheme:
Yields range from 45–62%, with diastereomeric ratios influenced by solvent polarity.
Isomerization of γ-Bisabolene Isomers
The compound is accessible through stereoselective isomerization of γ-bisabolene ((Z)- or (E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene). Palladium catalysts (e.g., Pd/C) in ethanol at 50–70°C promote hydrogen shift from the exocyclic double bond to the cyclohexene ring:
Key Data:
| Isomer | Catalyst | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| (Z)-γ-Bisabolene | Pd/C (5%) | 60 | 92 | 78 |
| (E)-γ-Bisabolene | Pd/C (5%) | 70 | 88 | 65 |
Diels-Alder Approaches
Cyclohexene Ring Construction via [4+2] Cycloaddition
The cyclohexene moiety is synthesized through a Diels-Alder reaction between a diene (e.g., isoprene) and a dienophile containing the heptenyl side chain. A representative protocol from Givaudan SA patents employs methyl vinyl ketone as the dienophile under high-pressure conditions (200–300 bar):
Optimized Conditions:
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Diene: 2,3-Dimethyl-1,3-butadiene
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Dienophile: 6-Methylhept-5-en-2-one
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Catalyst: TiCl₄ (0.5 mol%)
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Pressure: 250 bar
Steric hindrance from the branched heptenyl group necessitates elevated pressures to achieve practical reaction rates.
Catalytic Hydrogenation of Enynes
Alkyne Partial Hydrogenation
Selective hydrogenation of a cyclohexenyl-substituted alkyne precursor provides stereochemical control. For example, 1-methyl-4-(6-methylhept-5-en-2-ynyl)cyclohex-1-ene undergoes partial hydrogenation using Lindlar catalyst (Pb-poisoned Pd/C) in hexane:
Performance Metrics:
Biogenetic-Inspired Synthesis
Enzymatic Cyclization of Farnesyl Pyrophosphate Analogs
Mimicking terpene biosynthesis, recombinant terpene synthases (e.g., from Abies grandis) cyclize modified farnesyl pyrophosphate (FPP) analogs. A 2024 study achieved 41% yield by substituting the FPP side chain with a 6-methylhept-5-enyl group:
Key Parameters:
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Enzyme: δ-Selinene synthase variant (K97A/M245T)
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Substrate: 6-Methylhept-5-enyl pyrophosphate
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Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent patents disclose flow chemistry systems for large-scale synthesis. A tubular reactor with immobilized BF₃ catalyst achieves 89% conversion at 120°C with a 2-minute residence time:
Flow System Parameters:
| Parameter | Value |
|---|---|
| Reactor volume | 50 L |
| Flow rate | 25 L/h |
| Catalyst loading | 5 g BF₃/kg substrate |
| Annual capacity | 180 metric tons |
Comparative Analysis of Methods
Table 1: Synthesis Method Efficacy
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene has been studied for various applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and in the formulation of natural products.
Mechanism of Action
The mechanism by which 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene exerts its effects involves interaction with biological membranes and enzymes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes involved in inflammatory pathways, thereby modulating their activity.
Comparison with Similar Compounds
α-Bisabolene
- Molecular Formula : C₁₅H₂₄
- Structure : (Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene .
- Key Differences : The cyclohexene ring in α-bisabolene contains a ylidene group (a conjugated double bond in the side chain) instead of a single-bonded heptenyl substituent.
- Occurrence : Found in Cymbopogon species (lemongrass), contributing to its aromatic profile .
- Properties : Higher volatility compared to ar-curcumene due to extended conjugation. Used in fragrances and essential oils .
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene
- Molecular Formula : C₁₅H₂₄
- Structure : Features a conjugated diene (double bonds at positions 1 and 3 of the cyclohexene ring) .
- Occurrence : Identified in Artemisia vulgaris essential oils but at lower abundance (0.11–0.13% relative concentration) .
- Properties : Increased reactivity due to conjugated double bonds, making it more susceptible to oxidation compared to ar-curcumene .
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
(1S,5S)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
- Molecular Formula : C₁₅H₂₄
- Structure : Bicyclic framework (bicyclo[3.1.0]hexene) with a heptenyl side chain .
- Biological Role : Found in Zingiber officinale (ginger), binds to PCSK9 (proprotein convertase subtilisin/kexin type 9), implicating cholesterol modulation .
- Key Differences: Bicyclic structure enhances rigidity and thermal stability compared to monocyclic ar-curcumene.
Data Table: Structural and Functional Comparison
Key Research Findings
- Stereochemical Impact : ar-Curcumene’s bioactivity is influenced by stereoisomerism; γ-curcumene (a stereoisomer) shows distinct physicochemical properties .
- Volatility and Solubility : α-Bisabolene’s conjugated system reduces boiling point compared to ar-curcumene, enhancing its use in aromatherapy .
- Therapeutic Potential: The bicyclic ginger derivative’s rigid structure improves binding specificity to PCSK9, suggesting advantages in drug design over monocyclic analogs .
Biological Activity
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene, also known by its CAS number 495-62-5, is a bicyclic compound with the molecular formula C15H24. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other related fields.
The compound has a molecular weight of 204.35 g/mol and features a cyclohexene structure with a methyl group and a branched alkene side chain. Its structural characteristics suggest potential interactions with biological targets, which may influence its activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 495-62-5 |
Anticancer Properties
Research indicates that compounds structurally similar to 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to inhibit the growth of cancer cell lines such as MCF-7, a human breast cancer cell line. The mechanism often involves the inhibition of ATP synthesis in mitochondria, which is crucial for cancer cell survival and proliferation .
A methyl scanning approach has been utilized to enhance the biological activity of similar compounds by modifying their structure minimally. This method has resulted in analogues that show improved potency against cancer cells, suggesting that structural modifications can lead to significant changes in biological efficacy .
Antioxidant Activity
Compounds within this structural class have also been evaluated for their antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies indicate that certain derivatives may exhibit radical scavenging activities, contributing to their overall therapeutic potential .
Study on Anticancer Activity
In one notable study, a series of methylated analogues of a related compound were synthesized and tested for their growth inhibitory effects against MCF-7 cells. The most potent analogue demonstrated a GI50 value of 27 nM, indicating strong anticancer activity. This study highlights the importance of structural modifications in enhancing the bioactivity of similar compounds .
Antioxidant Evaluation
Another study investigated the antioxidant potential of various phenolic compounds derived from natural sources. While not directly studying 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene, it provides insight into how structurally related compounds can exhibit significant antioxidant effects, suggesting potential avenues for further research into this compound's properties .
Q & A
Q. How to assess its potential as a chiral catalyst in asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
